1,4-Dimethylpyrazole-3-sulfonyl chloride
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Overview
Description
1,4-Dimethylpyrazole-3-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpyrazole-3-sulfonyl chloride can be synthesized through the sulfonation of 1,4-dimethylpyrazole using chlorosulfonic acid. The reaction typically involves the addition of chlorosulfonic acid to 1,4-dimethylpyrazole under controlled temperature conditions, followed by purification to obtain the desired sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1,4-Dimethylpyrazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-dimethylpyrazole-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which enhances the electrophilicity of the carbon atom attached to the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrazole-4-sulfonyl chloride: Similar structure but with different substitution pattern on the pyrazole ring.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group, leading to different reactivity and applications.
Uniqueness
1,4-Dimethylpyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The presence of two methyl groups on the pyrazole ring provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1,4-dimethylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWOGFIPUHQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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